Endosulfan sulfate

Catalog No.
S560604
CAS No.
1031-07-8
M.F
C9H6Cl6O4S
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endosulfan sulfate

CAS Number

1031-07-8

Product Name

Endosulfan sulfate

IUPAC Name

(1S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide

Molecular Formula

C9H6Cl6O4S

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+

InChI Key

AAPVQEMYVNZIOO-WINLOITPSA-N

SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Solubility

0.22 mg/l Tap water (pH 7.2) at 22 °C.
Water solubility of 0.117 ppm
In water, 0.48 mg/l @ 20 °C

Synonyms

endosulfan sulfate, endosulfan sulphate

Canonical SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1C2C(COS(=O)(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Endosulfan sulfate is a chemical compound that is primarily recognized as a metabolite of endosulfan, a widely used organochlorine insecticide. It is formed through the oxidation of endosulfan in the environment and is known to be more persistent than its parent compound. The chemical formula for endosulfan sulfate is C9H6Cl6O4SC_9H_6Cl_6O_4S . This compound is characterized by its sand-like powder form and is considered to have significant environmental and biological implications due to its toxicity and persistence in various ecosystems.

Environmental Fate and Persistence

  • One area of research focuses on understanding the environmental fate of endosulfan sulfate. Studies have shown that it is less readily biodegradable compared to other endosulfan metabolites []. This means it can persist in the environment for longer periods, potentially impacting soil and water quality [].

Toxicity and Ecological Effects

  • Another area of research investigates the toxicological effects of endosulfan sulfate on various organisms. Studies have found that it can be toxic to aquatic life, including fish and invertebrates []. Additionally, research suggests that it may disrupt the development of zebrafish embryos [].

Bioremediation Strategies

  • Due to the persistence and potential harm of endosulfan sulfate, research is exploring bioremediation techniques for its degradation. Some studies have identified bacteria capable of degrading endosulfan and its metabolites, offering a potential solution for contaminated environments [].

  • Oxidation of Endosulfan: In the presence of oxidizing agents such as peroxides or permanganate, both α- and β-isomers of endosulfan are converted into endosulfan sulfate .
  • Hydrolysis: Endosulfan sulfate can undergo hydrolysis in aqueous solutions, leading to the formation of less toxic metabolites such as endosulfan diol .
  • Photodegradation: Exposure to sunlight can also result in the breakdown of endosulfan sulfate, although this process is relatively slow compared to other degradation pathways .

Endosulfan sulfate exhibits notable biological activity, particularly its toxicity to various organisms:

  • Neurotoxicity: Like its parent compound, endosulfan sulfate acts as a GABA-gated chloride channel antagonist, which disrupts normal nerve impulse transmission. This mechanism contributes to its acute neurotoxic effects on insects and mammals, including humans .
  • Bioaccumulation: Endosulfan sulfate has been shown to bioaccumulate in aquatic organisms, posing risks to food chains and ecosystems. Its persistence in the environment means it can remain for extended periods, increasing exposure risks .

The synthesis of endosulfan sulfate primarily occurs through the oxidation of technical-grade endosulfan. The following methods are typically involved:

  • Oxidative Conversion: This involves treating endosulfan with oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to yield endosulfan sulfate .
  • Environmental Transformation: Endosulfan naturally converts into endosulfan sulfate through microbial and chemical processes in soil and water environments, highlighting its formation as a byproduct of degradation rather than direct synthesis .

Research on endosulfan sulfate's interactions focuses on its metabolic pathways and environmental behavior:

  • Metabolism in Organisms: Studies indicate that upon exposure, organisms metabolize endosulfan into various metabolites including endosulfan sulfate. These metabolites can be detected in urine and tissues, indicating systemic absorption .
  • Environmental Interactions: Endosulfan sulfate interacts with soil particles and aquatic systems, affecting its mobility and bioavailability. It tends to bind strongly to soil matrices, limiting leaching but allowing for accumulation in sediments .

Endosulfan sulfate shares structural similarities with several other organochlorine compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
AldrinC12H8Cl6Neurotoxic; used as an insecticide; banned in many regions due to health risks.
ChlordaneC10H6Cl8Persistent organic pollutant; used for termite control; linked to various health issues.
HeptachlorC10H5Cl7Used as an insecticide; known for environmental persistence and toxicity.
EndrinC12H8Cl6Similar neurotoxic effects; restricted use due to health concerns.

Uniqueness of Endosulfan Sulfate:
Endosulfan sulfate is unique among these compounds due to its specific formation from the degradation of endosulfan, which itself has distinct stereoisomers (α and β). Its environmental persistence and bioaccumulation potential make it particularly concerning from an ecological standpoint.

Physical Description

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F.
Solid; [MSDSonline]

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

421.808846 g/mol

Monoisotopic Mass

419.811796 g/mol

Heavy Atom Count

20

LogP

3.66 (LogP)
log Kow= 3.66

Melting Point

358 °F (NTP, 1992)
181-182 °C

UNII

8QTV9M19B2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.0X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1031-07-8

Absorption Distribution and Excretion

ENDOSULFAN WAS APPLIED TO FORAGE CROPS ON WHICH CATTLE WERE ALLOWED TO GRAZE BEGINNING SEVEN DAYS AFTER APPLICATION. ENDOSULFAN SULFATE WAS FOUND IN THE SILAGE & IN THE FAT OF ONLY ONE ANIMAL. ... NO DETECTABLE RESIDUES WERE FOUND IN THE MILK FROM DAIRY COWS FED THE TREATED SILAGE.
The principal route of excretion for endosulfan and endosulfan sulfate is in the feces.

Metabolism Metabolites

ADMINISTRATION OF THE /ENDOSULFAN/ SULFATE /ORALLY OR IP TO RATS/ ... GAVE RISE TO THE HYDROXYETHER & LACTONE.
IN GREEN /TOBACCO/ LEAVES, ENDOSULFAN SULFATE WAS METABOLIZED INTO ENDOSULFAN I, WHILE DURING CURING THE SULFATE RESIDUE WAS CONVERTED TO ENDOSULFAN II. IT IS ASSUMED THAT THE CONVERSION OF THE SULFATE IN THE INTACT LEAF INTO ENDOSULFAN I IS GOVERNED BY AN ENZYME WHICH IS LOST DURING THE CURING PROCESS.
IN TEMP STRESSED RATS ORALLY DOSED WITH ENDOSULFAN I OR II, ENDOSULFAN SULFATE WAS THE METABOLITE MOST COMMONLY RECOVERED FROM TISSUES, ORGANS & FECES REGARDLESS OF TEMP STRESS. THE DIOL, ALPHA-HYDROXY ETHER & LACTONE ... WERE FOUND IN MOST URINE & FECES SAMPLES.
... WHITE MICE (BALB/C STRAIN) WERE FED (14)C-LABELED ENDOSULFAN. THE TWO ISOMERS WERE NOT COMPLETELY ABSORBED FROM GI TRACT BUT, ALONG WITH ENDOSULFAN SULFATE & DIOL, WERE EXCRETED IN FECES. ONLY A TRACE OF OXIDIZED ENDOSULFAN WAS FOUND IN KIDNEY & MUSCLE EXTRACTS BUT NEITHER OF THE TWO KNOWN METABOLITES NOR ENDOSULFAN WAS FOUND IN BLOOD OR BRAIN EXTRACTS. ... LARGE AMOUNTS OF ENDOSULFAN SULFATE WERE DETECTED IN THE LIVER & TRACES IN THE KIDNEY 24 HR AFTER /MICE/ ... RECEIVED SINGLE DOSES OF ENDOSULFAN.
For more Metabolism/Metabolites (Complete) data for ENDOSULFAN SULFATE (11 total), please visit the HSDB record page.

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Analytic Laboratory Methods

DETERMINATION OF ENDOSULFAN SULFATE IN WATER BY FUSED SILICA CAPILLARY COLUMN GAS CHROMATOGRAPHY/MASS SPECTROMETRY & PACKED COLUMN GAS CHROMATOGRAPHY/MASS SPECTROMETRY WAS STUDIED.
DETERMINATION OF ENDOSULFAN SULFATE IN WATER BY THERMALLY MODULATED ELECTRON CAPTURE DETECTION & 2 DIMENSIONAL GAS CHROMATOGRAPHY WAS STUDIED.
DETERMINATION OF ENDOSULFAN SULFATE IN MUNICIPAL WASTEWATER & SLUDGE BY GAS CHROMATOGRAPHY WAS STUDIED/
AOAC Method 990.06. Organochlorine Pesticides in Finished Drinking Water by Gas Chromatographic Method.
For more Analytic Laboratory Methods (Complete) data for ENDOSULFAN SULFATE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION OF ENDOSULFAN SULFATE IN ... HUMAN LIVER EXTRACTS BY HIGH-PERFORMANCE LIQUID SEPARATION OF ENDOSULFAN & METABOLITES FROM ANIMAL FAT UTILIZING GAS ENDOSULFAN SULFATE IN FATS BY GEL CHROMATOGRAPHY WAS STUDIED.
THREE STATIONARY PHASES FOR SEPARATION OF ENDOSULFAN & METABOLITES FROM ANIMAL FAT UTILIZING GAS CHROMATOGRAPHY.
A new solvent system, 1% and 2% acetone in hexane, was developed for chromatography on partially inactivated Florisil to facilitate the separation of isomers of endosulfan and its metabolites from fish tissues under tropical conditions. By using the colorimetric method of Maitlen et al., the minimum detectable limit for each isomer of endosulfan in various fish tissues is 5 ng. With this solvent system, the two isomers present in the technical material can be separated, so their toxicity to fish can be assessed separately. /Endosulfan & metabolites/

Dates

Modify: 2023-08-15

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